REACTION_CXSMILES
|
[F:1][C:2]1[CH:22]=[CH:21][C:5]([C:6]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][C:13]=2[NH:14]C(=O)C(C)(C)C)=[O:7])=[CH:4][CH:3]=1>Cl>[NH2:14][C:13]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[C:6](=[O:7])[C:5]1[CH:21]=[CH:22][C:2]([F:1])=[CH:3][CH:4]=1
|
Name
|
N-[3-(4-fluorobenzoyl)pyridin-4-yl]-2,2-dimethylpropanamide
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Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C=2C=NC=CC2NC(C(C)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with ether
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate/sodium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (5% methanol/methylene chloride gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NC=C1)C(C1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |